molecular formula C4H10O3 B1293952 2-(Hydroxymethyl)propane-1,3-diol CAS No. 4704-94-3

2-(Hydroxymethyl)propane-1,3-diol

Cat. No. B1293952
CAS RN: 4704-94-3
M. Wt: 106.12 g/mol
InChI Key: SFRDXVJWXWOTEW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)propane-1,3-diol, commonly known as pentaerythritol, is a polyol with multiple hydroxyl groups. It is a key intermediate in the synthesis of various compounds, including those with applications in catalysis and material science. The molecule's structure, characterized by its hydroxymethyl groups, allows for diverse chemical reactivity and the formation of complex molecules with potential utility in various fields, including hydrogen generation, crystal engineering, and pharmaceuticals .

Synthesis Analysis

The synthesis of derivatives of 2-(Hydroxymethyl)propane-1,3-diol can be achieved through various methods. For instance, a cobalt complex supported by a derivative of this diol has been synthesized for use in electrocatalytic and photocatalytic hydrogen evolution from water . Another study reports the synthesis of a ninhydrin derivative through a green strategy, indicating the versatility of the diol's derivatives in forming complex molecules . Additionally, organic nitrates of heterofunctional series have been synthesized from pentaerythritol, showcasing the diol's role in producing energetic materials .

Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)propane-1,3-diol derivatives is crucial for their function. For example, the crystal structure of a host compound designed for inclusion complexation exhibits a cyclic dimeric unit with O–H···N hydrogen bonding, demonstrating the importance of the diol's hydroxyl groups in molecular recognition . Similarly, the crystal structure of a ninhydrin derivative reveals intermolecular interactions through hydrogen bonds, forming a zigzag arrangement .

Chemical Reactions Analysis

Chemical reactions involving 2-(Hydroxymethyl)propane-1,3-diol derivatives are diverse. The cobalt complex derived from this diol catalyzes hydrogen evolution with high turnover frequencies and numbers, indicating its potential in renewable energy applications . The synthesis of a Schiff base from the diol and its subsequent reduction demonstrates the molecule's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Hydroxymethyl)propane-1,3-diol and its derivatives are influenced by their molecular structure. The molecule of the diol itself lies across a mirror plane with disorder in the terminal hydroxyl H atoms, forming sheets linked by hydrogen bonds . The inclusion ability of a host compound derived from the diol towards various guests is attributed to its strong and continuous hydrogen bonding . The synthesis of organic nitrates from pentaerythritol further illustrates the reactivity of the diol's hydroxyl groups .

Scientific Research Applications

Biomedical Applications

2-(Hydroxymethyl)propane-1,3-diol has been studied for its potential biomedical applications. For instance, Nahas (1959) reported the use of a compound related to 2-(Hydroxymethyl)propane-1,3-diol, administered intravenously to dogs, showing its potential in maintaining arterial blood pH and aiding in CO2 recovery in the urine (Nahas, 1959).

Chemical Synthesis

In chemical synthesis, 2-(Hydroxymethyl)propane-1,3-diol and its derivatives have been used as intermediates. Tyman and Payne (2006) synthesized phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilized chelatants (Tyman & Payne, 2006). Additionally, Xu Yong-hong (2008) synthesized 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol, showing the versatility of this compound in chemical synthesis (Xu Yong-hong, 2008).

Biochemical and Microbial Production

2-(Hydroxymethyl)propane-1,3-diol is also important in the biochemical sector. Zeng and Sabra (2011) reviewed the microbial production of diols, including 1,3-propanediol, which is closely related to 2-(Hydroxymethyl)propane-1,3-diol, highlighting its applications as platform chemicals (Zeng & Sabra, 2011).

Inorganic Chemistry and Coordination Compounds

The compound has applications in inorganic chemistry as well. Ferguson et al. (2011) used Bis-tris propane, a derivative of 2-(Hydroxymethyl)propane-1,3-diol, as a multidentate ligand for nickel- and cobalt-based spin clusters (Ferguson et al., 2011).

Safety And Hazards

2-(Hydroxymethyl)propane-1,3-diol can cause skin and eye irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRDXVJWXWOTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197010
Record name Trimethylolmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)propane-1,3-diol

CAS RN

4704-94-3
Record name 2-(Hydroxymethyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4704-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolmethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylolmethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIMETHYLOLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,140
Citations
S Fagerlund, L Hupa, M Hupa - Acta biomaterialia, 2013 - Elsevier
A continuous flow measurement system with sensitive on-line ion analysis has been applied to study the initial dissolution behaviour of biocompatible glasses in Tris. Altogether 16 …
Number of citations: 73 www.sciencedirect.com
M Taei, G Ramazani - Colloids and Surfaces B: Biointerfaces, 2014 - Elsevier
A novel Au-nanoparticles/poly-(2-amino-2-hydroxymethyl-propane-1,3-diol) film modified glassy carbon electrode (AuNPs/poly(trisamine)/GCE) was constructed for the simultaneous …
Number of citations: 64 www.sciencedirect.com
TE Khalil, HA Elbadawy, AA Attia… - Journal of Molecular …, 2022 - Elsevier
An innovative charge-transfer complex between the Schiff base 2-((2-hydroxybenzylidene) amino)-2-(hydroxymethyl) propane-1,3-diol [SAL-THAM] and the π-acceptor, chloranilic acid (…
Number of citations: 9 www.sciencedirect.com
A Ferguson, LH Thomas, M Murrie - Polyhedron, 2013 - Elsevier
The synthesis, structure and magnetic properties of four polynuclear iron(III)-containing polynuclear complexes are reported, [Fe 6 NaO 2 (HL) 2 (H 2 L) 2 (PhCO 2 ) 9 ]·2MeCN (1·…
Number of citations: 12 www.sciencedirect.com
A Pfeifer, M Gericke, T Heinze - Advanced Industrial and Engineering …, 2020 - Elsevier
Amino celluloses are semisynthetic polysaccharide derivatives that are functionalized with amino groups. This class of bio-based polymers has a number of interesting properties for …
Number of citations: 3 www.sciencedirect.com
VV Semenov, NV Zolotareva, BI Petrov… - Russian Journal of …, 2015 - Springer
Multifold enhancement of solubility in water of Fe(III) and Mn(II) complexes with (1-hydroxyethylidene) diphosphonic acid has been achieved by their transformation into the …
Number of citations: 21 link.springer.com
S Chatterjee, I Majumder, A Chakraborty… - Inorganica Chimica …, 2018 - Elsevier
A new Schiff-base ligand HL ((2-[(3,5-dibromo-2-hydroxy-benzylidene)-amino]-2-hydroxymethyl-propane-1,3-diol)) was obtained by the 1:1 condensation of 1,3-dibromo …
Number of citations: 6 www.sciencedirect.com
GA Savin - Russian Journal of Organic Chemistry, 2007 - Springer
New acetal-like and phosphacyclic lipids were synthesized on the basis of 2-hydroxymethyl-2-propylpropane-1,3-diol. The initial triol was initially treated with higher aldehydes to obtain …
Number of citations: 1 link.springer.com
RV Rumyantcev, NV Zolotareva, OV Novikova… - Crystallography …, 2021 - Springer
Reactions of nitrilotriacetic acid with 2-aminoethanol, 2-amino-2-(hydroxymethyl)propane-1,3-diol, and 2,2'-(ethylenedioxy)bis(ethylamine) afford the following salts in high yields: 2-…
Number of citations: 2 link.springer.com
WF Hammadi, F Khalid, HM Al-Kubaisi - Synthesis, 2009 - iasj.net
Z)-2-((2-hydroxybenzylideneamino) methyl-2-(hydroxy) propane-1, 3-diol,(E)-4-(3-hydroxy-2, 2-bis (hydroxyl methyl) propylimino) pentan-2-one,-2-((4-(hydrazonopentane-2-…
Number of citations: 1 www.iasj.net

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